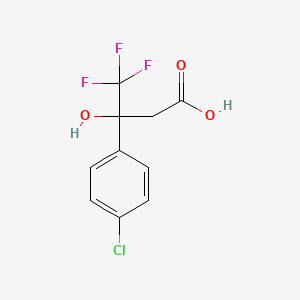

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a hydroxybutanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and a suitable reducing agent to form the intermediate 4-chlorophenyl-4,4,4-trifluorobutan-2-one. This intermediate is then subjected to a hydroxylation reaction using a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-Chlorphenyl)-4,4,4-trifluor-3-hydroxybutansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem Keton oder einer Carbonsäure oxidiert werden.

Reduktion: Die Carbonylgruppe kann zu Alkoholen oder anderen reduzierten Derivaten reduziert werden.

Substitution: Die Chlorphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation 3-(4-Chlorphenyl)-4,4,4-trifluorbutansäure ergeben, während die Reduktion 3-(4-Chlorphenyl)-4,4,4-trifluor-3-hydroxybutanol ergeben könnte.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorphenyl)-4,4,4-trifluor-3-hydroxybutansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen.

Biologie: Die Verbindung wird in Studien im Zusammenhang mit Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(4-Chlorphenyl)-4,4,4-trifluor-3-hydroxybutansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Die Hydroxygruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden, wodurch deren Aktivität und Funktion beeinflusst werden. Die Chlorphenylgruppe kann ebenfalls zur Bindungsaffinität und Spezifität der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(4-Chlorphenyl)-3-hydroxy-2,2-dimethylpropansäure: Diese Verbindung hat eine ähnliche Struktur, weist jedoch eine Dimethylgruppe anstelle einer Trifluormethylgruppe auf.

4-Chlorphenyl-4,4,4-trifluorbutansäure: Diese Verbindung fehlt die Hydroxygruppe, die in 3-(4-Chlorphenyl)-4,4,4-trifluor-3-hydroxybutansäure vorhanden ist.

Einzigartigkeit

3-(4-Chlorphenyl)-4,4,4-trifluor-3-hydroxybutansäure ist aufgrund der Kombination seiner Trifluormethylgruppe, Hydroxygruppe und Chlorphenylgruppe einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie für verschiedene Anwendungen wertvoll machen.

Eigenschaften

Molekularformel |

C10H8ClF3O3 |

|---|---|

Molekulargewicht |

268.61 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid |

InChI |

InChI=1S/C10H8ClF3O3/c11-7-3-1-6(2-4-7)9(17,5-8(15)16)10(12,13)14/h1-4,17H,5H2,(H,15,16) |

InChI-Schlüssel |

QNADURVFRNCMGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(CC(=O)O)(C(F)(F)F)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)

![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)

![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)

![3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769573.png)

![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11769596.png)

![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11769606.png)

![N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11769624.png)